3-Piperidinecarboxylic acid, 5-hydroxy-, trans-
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Overview
Description
3-Piperidinecarboxylic acid, 5-hydroxy-, trans- is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is notable for its hydroxyl group at the 5-position and a carboxylic acid group at the 3-position in the trans configuration. Piperidine derivatives are widely recognized for their significant roles in pharmaceuticals and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Piperidinecarboxylic acid, 5-hydroxy-, trans- typically involves the cyclization of appropriate precursors. One common method includes the hydrogenation of pyridine derivatives under specific conditions to introduce the piperidine ring. The hydroxyl and carboxylic acid groups are then introduced through selective functionalization reactions .
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation processes, where pyridine derivatives are hydrogenated in the presence of catalysts such as palladium on carbon. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
3-Piperidinecarboxylic acid, 5-hydroxy-, trans- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to alcohols or aldehydes.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
3-Piperidinecarboxylic acid, 5-hydroxy-, trans- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the synthesis of pharmaceuticals targeting neurological disorders.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Piperidinecarboxylic acid, 5-hydroxy-, trans- involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups enable the compound to form hydrogen bonds and ionic interactions with enzymes and receptors. These interactions can modulate the activity of these proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound, lacking the hydroxyl and carboxylic acid groups.
4-Hydroxypiperidine: Similar structure but with the hydroxyl group at the 4-position.
3-Carboxypiperidine: Similar structure but without the hydroxyl group
Uniqueness
3-Piperidinecarboxylic acid, 5-hydroxy-, trans- is unique due to its specific functional groups and their positions, which confer distinct chemical reactivity and biological activity. The trans configuration further adds to its uniqueness, influencing its interaction with biological targets and its overall stability .
Properties
CAS No. |
80546-91-4 |
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Molecular Formula |
C6H11NO3 |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
(3S,5S)-5-hydroxypiperidine-3-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c8-5-1-4(6(9)10)2-7-3-5/h4-5,7-8H,1-3H2,(H,9,10)/t4-,5-/m0/s1 |
InChI Key |
OKNUJKFLEDJRTR-WHFBIAKZSA-N |
Isomeric SMILES |
C1[C@@H](CNC[C@H]1O)C(=O)O |
Canonical SMILES |
C1C(CNCC1O)C(=O)O |
Origin of Product |
United States |
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